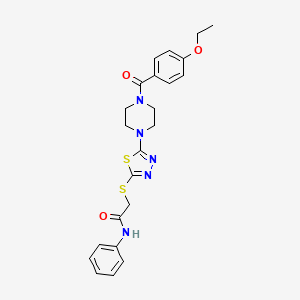
2-((5-(4-(4-ethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-(4-ethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C23H25N5O3S2 and its molecular weight is 483.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds with a piperazine moiety have been reported to exhibit anti-inflammatory properties and antibacterial activity . The exact targets for this specific compound require further investigation.
Mode of Action
Compounds with similar structures have been reported to inhibit enzymes like acetylcholinesterase
Biochemical Pathways
Compounds with similar structures have been reported to have effects on the cholinergic neurotransmission system
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory and antibacterial activities
生物活性
The compound 2-((5-(4-(4-ethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a novel synthetic derivative that combines a thiadiazole moiety with a piperazine and an ethoxybenzoyl group. This unique structure positions it as a potential candidate for various pharmacological applications, particularly in oncology and neuropharmacology. This article reviews the biological activities associated with this compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic implications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H25N3O2S |
| Molecular Weight | 397.52 g/mol |
| CAS Number | 940986-93-6 |
Cytotoxic Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the target compound have shown IC50 values ranging from 0.74 to 10 μg/mL against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit key enzymes or receptors involved in cell proliferation and survival pathways. The presence of the thiadiazole ring enhances lipophilicity, facilitating better membrane permeability and interaction with cellular targets .
Study on Thiadiazole Derivatives
A comprehensive study evaluated a series of thiadiazole derivatives for their cytotoxic properties. The findings indicated that the incorporation of various substituents significantly influenced the activity against tumor cells. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced anticancer activity due to improved binding affinity to biological targets .
In Silico Studies
Molecular docking studies have been employed to predict the binding interactions of the compound with target proteins such as tubulin. These studies revealed that the compound likely binds effectively to tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
特性
IUPAC Name |
2-[[5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S2/c1-2-31-19-10-8-17(9-11-19)21(30)27-12-14-28(15-13-27)22-25-26-23(33-22)32-16-20(29)24-18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTBKWBMHMAXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














